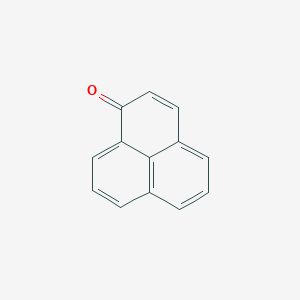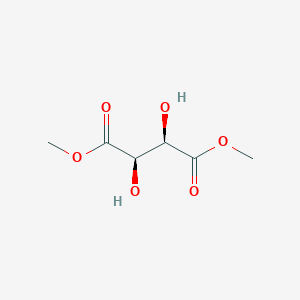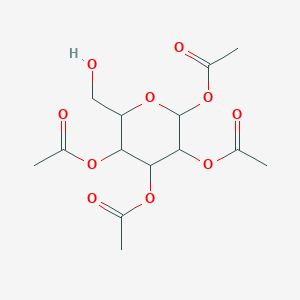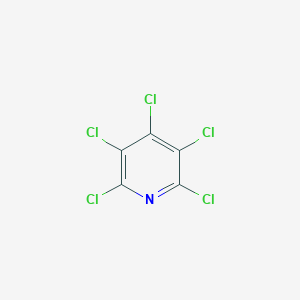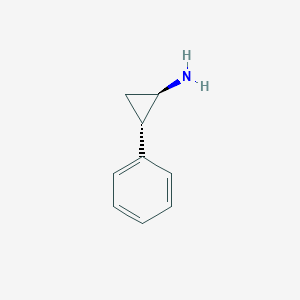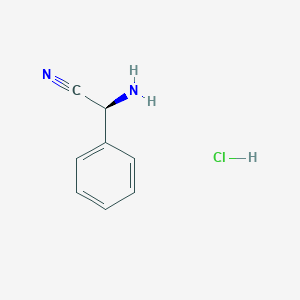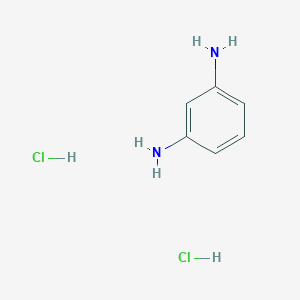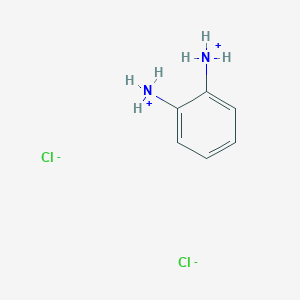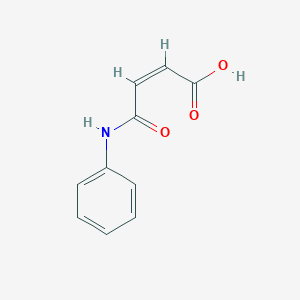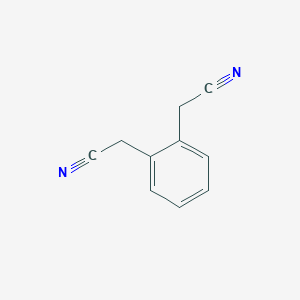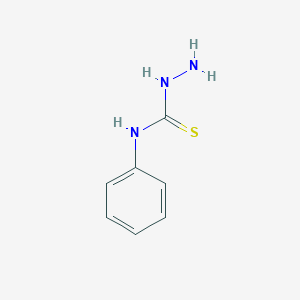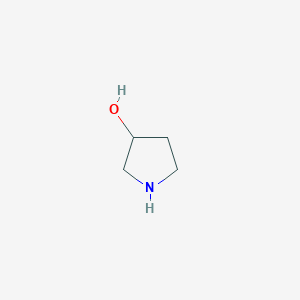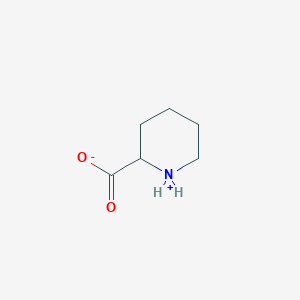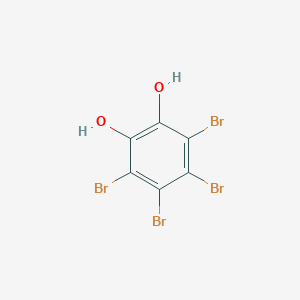
Tetrabromocatechol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Tetrabromocatechol primarily targets titanium dioxide (TiO2) , a semiconductor material . The compound forms a complex with titanium dioxide on the surface .
Mode of Action
The interaction between this compound and its target, titanium dioxide, results in a color change of the titanium dioxide powder to orange . This is due to the complex formation between this compound and titanium dioxide on the surface .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the photocatalytic oxidation of organic compounds . This process is environmentally friendly and has been explored for selective organic synthesis .
Result of Action
The action of this compound results in the decomposition of the compound by visible light irradiation . This leads to the production of colorless titanium dioxide powder . The apparent quantum yield of benzaldehyde formation, determined by using the recycled colorless titanium dioxide powder at 450 nm, was found to be about eight times higher than that of bare titanium dioxide .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound is decomposed by visible light irradiation, which is a crucial step in its mechanism of action .
Biochemische Analyse
Biochemical Properties
Tetrabromocatechol has been found to interact with various enzymes and proteins. For instance, it has been used to chelate mononuclear cobalt(III) complexes with various nitrogen-donor ancillary ligands . The nature of these interactions involves the formation of cobalt-dioxolene adducts .
Cellular Effects
It has been found that the photolysis of this compound on titanium dioxide produced surface-modified titanium dioxide, which showed higher activity than bare titanium dioxide in the aerobic conversion of toluene to benzaldehyde under visible light irradiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with titanium dioxide. When this compound is added to titanium dioxide dispersed in toluene, the titanium dioxide powder becomes orange in color due to the complex formation between this compound and titanium dioxide on the surface . The this compound is then decomposed by visible light irradiation, and colorless titanium dioxide powder is obtained .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in the context of its interaction with titanium dioxide. After the decomposition of this compound by visible light irradiation, the resulting colorless titanium dioxide powder showed higher activity than bare titanium dioxide in the aerobic conversion of toluene to benzaldehyde .
Metabolic Pathways
It has been found to interact with cobalt(III) complexes in the formation of cobalt-dioxolene adducts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabromocatechol can be synthesized through the bromination of catechol. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The process is carried out under controlled conditions to ensure the selective bromination of the catechol ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated control systems helps in maintaining the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabromocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form less brominated catechols or other reduced products.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include brominated quinones, less brominated catechols, and substituted catechols with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrabromocatechol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Tetrachlorocatechol: A chlorinated derivative of catechol with similar chemical properties.
Tetrafluorocatechol: A fluorinated derivative with distinct reactivity due to the presence of fluorine atoms.
Tetraiodocatechol: An iodinated derivative with unique properties influenced by the larger iodine atoms.
Comparison: Tetrabromocatechol is unique due to the presence of bromine atoms, which impart specific reactivity and stability to the compound. Compared to its chlorinated, fluorinated, and iodinated counterparts, this compound exhibits different redox potentials and coordination behavior, making it suitable for specific applications in chemistry and industry.
Eigenschaften
IUPAC Name |
3,4,5,6-tetrabromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUWOBSDSJNJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060073 | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-47-1 | |
| Record name | 3,4,5,6-Tetrabromo-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 488-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 488-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromopyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N642CPH23M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


